molecular formula C44H32N12Na4O12S4 B14673188 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(phenylamino)-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt CAS No. 34233-64-2

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(phenylamino)-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt

Cat. No.: B14673188
CAS No.: 34233-64-2
M. Wt: 1141.0 g/mol
InChI Key: TZFWNQCIWOFPJO-UHFFFAOYSA-J
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Description

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-(phenylamino)-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes multiple sulfonic acid groups and triazine rings, making it highly reactive and versatile in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-(phenylamino)-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to sulfonation and triazine ring formation reactions. The reaction conditions often include the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the pure compound required for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-(phenylamino)-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

Scientific Research Applications

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-(phenylamino)-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-(phenylamino)-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt involves its interaction with various molecular targets and pathways. The compound’s sulfonic acid groups enable it to form strong ionic bonds with proteins and other biomolecules, affecting their structure and function. Additionally, the triazine rings can participate in electron transfer reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-(phenylamino)-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt is unique due to its combination of sulfonic acid groups and triazine rings, which confer distinct chemical reactivity and versatility. This makes it particularly valuable in applications requiring strong ionic interactions and electron transfer capabilities .

Properties

CAS No.

34233-64-2

Molecular Formula

C44H32N12Na4O12S4

Molecular Weight

1141.0 g/mol

IUPAC Name

tetrasodium;5-[[4-anilino-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C44H36N12O12S4.4Na/c57-69(58,59)35-21-17-31(18-22-35)47-41-51-39(45-29-7-3-1-4-8-29)53-43(55-41)49-33-15-13-27(37(25-33)71(63,64)65)11-12-28-14-16-34(26-38(28)72(66,67)68)50-44-54-40(46-30-9-5-2-6-10-30)52-42(56-44)48-32-19-23-36(24-20-32)70(60,61)62;;;;/h1-26H,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H3,45,47,49,51,53,55)(H3,46,48,50,52,54,56);;;;/q;4*+1/p-4

InChI Key

TZFWNQCIWOFPJO-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])NC7=CC=CC=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=C(C=C8)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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